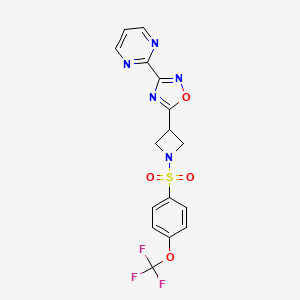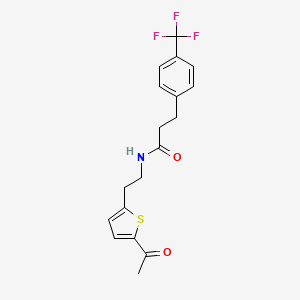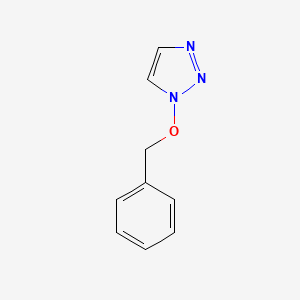
3-(Pyrimidin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(Pyrimidin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" is a novel chemical entity that appears to be related to a class of compounds with significant biological activities. The papers provided discuss various derivatives of 1,2,4-oxadiazole and pyrimidine, which are known for their potential in pesticide and medicinal applications.
Synthesis Analysis
The synthesis of related compounds involves the design and preparation of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. These compounds were confirmed using 1H NMR, 13C NMR, and HRMS techniques, indicating a structured approach to the synthesis of these complex molecules . Another study describes the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives from readily available compounds, incorporating various bioactive moieties to improve lipophilicity and cellular uptake .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction analyses, which provides detailed information on the solid-state structures . This structural analysis is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is demonstrated by their ability to undergo various reactions, such as glycosylation, ammonolysis, oxidation, and reaction with hydrogen sulfide, to yield a diverse range of products with potential biological activities . These reactions are indicative of the versatile nature of the pyrimidine and oxadiazole cores in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, molecule size, and shape, have been analyzed in relation to their biological activities. For instance, the introduction of a positively ionizable group to the pyrimidine ring affects the cLogP values without significantly altering the potency or selectivity towards the serotonin 5-HT(6) receptor . Additionally, the antibacterial activities of pyridinium-tailored 1,3,4-oxadiazole derivatives have been evaluated, demonstrating their potential as bactericides .
Case Studies
In terms of case studies, the pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have shown excellent insecticidal and fungicidal activities against various pests and fungi, with compounds U7 and U8 exhibiting broad-spectrum activity . The antitumor activity of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives has been assessed in vitro against a panel of 12 cell lines, with compound 17 showing promising results . The biological activity of pyrazolo[3,4-d]pyrimidine ribonucleosides against viruses and tumor cells has also been tested, with some analogues showing significant activity .
科学的研究の応用
Antioxidant Activity
A study by Aziz et al. (2021) on novel candidates of indole derivatives, including pyrimidin derivatives, highlighted their design for high-efficiency antioxidants. These derivatives were tested for their antioxidant activity, showing promising results against ROS, which could be significant for medical chemistry and further optimization for superior antioxidant lead compounds (Aziz et al., 2021).
Anticancer Agents
Redda and Gangapuram (2007) reported the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines with potential anti-cancer activities. The structural modifications on the oxadiazole phenyl ring aimed to enhance biological activity, revealing moderate cytotoxicity in vitro against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Antimicrobial Evaluation
Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, revealing that several derivatives showed activity exceeding that of the reference drug against bacteria and fungi. This study indicates the potential for developing new antimicrobial agents (Alsaedi et al., 2019).
Antitumor Activity
Maftei et al. (2016) described the design, synthesis, and evaluation of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, assessing their in vitro anti-cancer activity. Compound 17 exhibited significant potency, providing a basis for future optimization and potential medical application of these compounds in antitumor therapies (Maftei et al., 2016).
Pesticidal Activities
Liu et al. (2021) explored the design and synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety for their pesticidal activities. The compounds exhibited excellent insecticidal and fungicidal activity against various pests and pathogens, suggesting their potential as new pesticides with broad-spectrum activity (Liu et al., 2021).
特性
IUPAC Name |
3-pyrimidin-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O4S/c17-16(18,19)27-11-2-4-12(5-3-11)29(25,26)24-8-10(9-24)15-22-14(23-28-15)13-20-6-1-7-21-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQQJBKTOYIXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2522315.png)
![8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522319.png)


![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522323.png)
![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)





![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)
